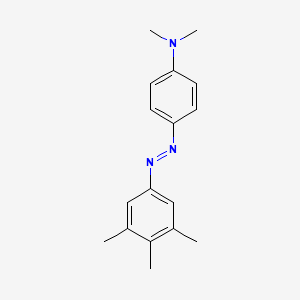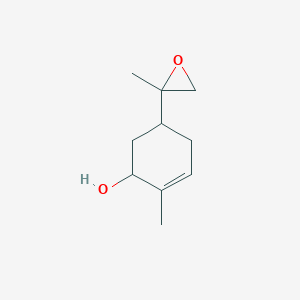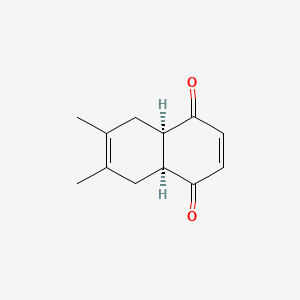
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound with a unique structure that belongs to the class of tetrahydronaphthalene derivatives This compound is characterized by its two methyl groups at positions 6 and 7, and a tetrahydronaphthalene core with a 1,4-dione functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the introduction of methyl groups at the desired positions can be achieved through alkylation reactions. Subsequent oxidation steps can introduce the dione functionality at positions 1 and 4.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and oxidation processes efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The methyl groups and other positions on the naphthalene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce diols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals or agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The dione functionality can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: Similar in structure but with different substituents, leading to distinct reactivity and applications.
(1S,4aR,8aS)-4,7-Dimethyl-1-(propan-2-yl)-1,2,4a,5,8,8a-hexahydronaphthalene: Another related compound with variations in the substituent groups.
Uniqueness
The uniqueness of (4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione lies in its specific arrangement of methyl groups and the dione functionality, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
35774-01-7 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(4aR,8aS)-6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H14O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-4,9-10H,5-6H2,1-2H3/t9-,10+ |
InChI-Schlüssel |
IQXXMOWPSFRMSL-AOOOYVTPSA-N |
Isomerische SMILES |
CC1=C(C[C@H]2[C@@H](C1)C(=O)C=CC2=O)C |
Kanonische SMILES |
CC1=C(CC2C(C1)C(=O)C=CC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


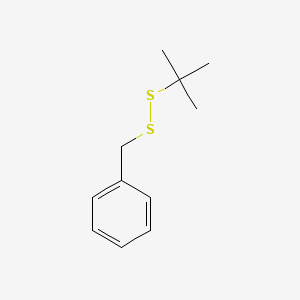
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
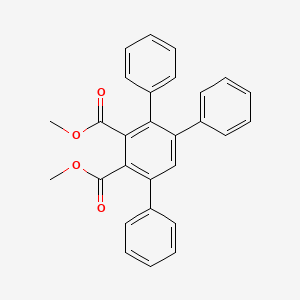
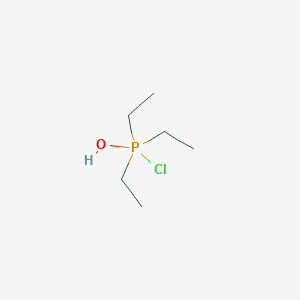
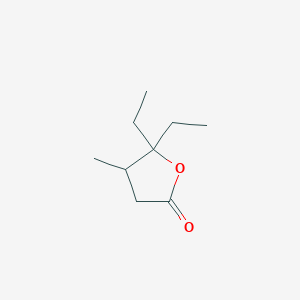

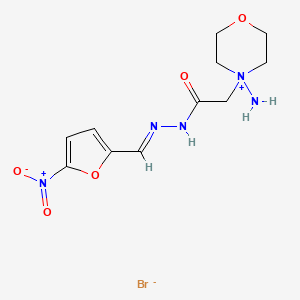
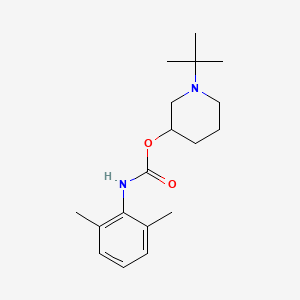
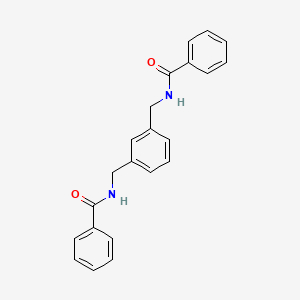
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)

